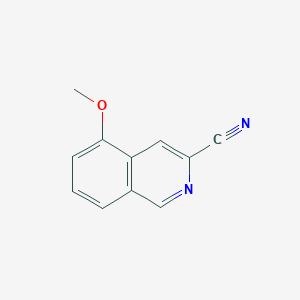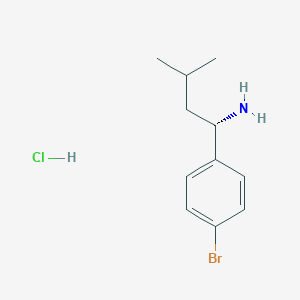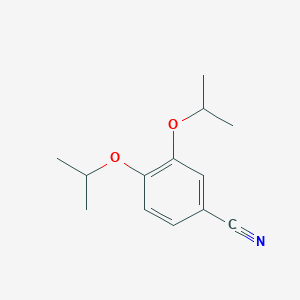![molecular formula C6H5BrN4 B13673299 6-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B13673299.png)
6-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine is a heterocyclic compound that contains both bromine and nitrogen atoms within its structure.
Preparation Methods
The synthesis of 6-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine can be achieved through several methods. One common approach involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good yields . Another method involves the use of acyl (bromo)acetylenes and propargylamine, followed by intramolecular cyclization .
Chemical Reactions Analysis
6-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.
Oxidation and Reduction:
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Scientific Research Applications
6-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as a kinase inhibitor, particularly against c-Met kinase, which is involved in cancer cell proliferation.
Antibacterial Activity: Derivatives of this compound have shown antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli.
Material Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine involves its interaction with molecular targets such as kinases. For example, it inhibits c-Met kinase by binding to its active site, thereby preventing the kinase from phosphorylating its substrates. This inhibition can lead to the suppression of cancer cell growth and proliferation .
Comparison with Similar Compounds
6-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine can be compared with other similar compounds such as:
6-Bromo-[1,2,4]triazolo[1,5-a]pyridine: This compound has a similar structure but lacks the methyl group, which can affect its reactivity and applications.
1,2,4-Triazolo[4,3-a]pyrazine Derivatives: These compounds have been studied for their kinase inhibition properties and antibacterial activities, similar to this compound.
Properties
Molecular Formula |
C6H5BrN4 |
|---|---|
Molecular Weight |
213.03 g/mol |
IUPAC Name |
6-bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine |
InChI |
InChI=1S/C6H5BrN4/c1-4-9-6-2-8-5(7)3-11(6)10-4/h2-3H,1H3 |
InChI Key |
JFRRUVXIRVVRRP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C=C(N=CC2=N1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl (R)-4-[(3R,5R,7R,8R,9S,10S,13R,14S,17R)-3-Hydroxy-7-(methoxymethoxy)-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B13673237.png)
![6-Bromo-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one](/img/structure/B13673240.png)





![1-[2-(Trifluoromethyl)phenyl]-1h-tetrazole-5-thiol](/img/structure/B13673265.png)




![1-(4-Chlorophenyl)-3-[dimethyl(vinyl)silyl]-1-propanone](/img/structure/B13673313.png)
